molecular formula C5H6BrN B6230882 4-bromo-3-methylbut-2-enenitrile CAS No. 92089-37-7

4-bromo-3-methylbut-2-enenitrile

Cat. No.: B6230882
CAS No.: 92089-37-7
M. Wt: 160
InChI Key:
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Description

4-bromo-3-methylbut-2-enenitrile is an organic compound with the molecular formula C₅H₆BrN. It is characterized by the presence of a bromine atom, a nitrile group, and a double bond within its structure. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-bromo-3-methylbut-2-enenitrile can be synthesized through several methods. One common approach involves the bromination of 3-methylbut-2-enenitrile using bromine or a bromine-containing reagent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like aluminum chloride.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-methylbut-2-enenitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles or nucleophiles.

    Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.

    Addition: Hydrogenation catalysts such as palladium on carbon can facilitate the addition of hydrogen across the double bond.

    Oxidation/Reduction: Reducing agents like lithium aluminum hydride or oxidizing agents like potassium permanganate are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while hydrogenation can produce a saturated nitrile.

Scientific Research Applications

4-bromo-3-methylbut-2-enenitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study enzyme-catalyzed reactions involving nitriles.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which 4-bromo-3-methylbut-2-enenitrile exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atom is typically displaced by a nucleophile through an S_N2 or S_N1 mechanism. In addition reactions, the double bond reacts with electrophiles or nucleophiles to form new bonds. The nitrile group can undergo reduction or oxidation through electron transfer processes.

Comparison with Similar Compounds

4-bromo-3-methylbut-2-enenitrile can be compared with other similar compounds, such as:

    3-bromo-2-methylprop-1-enenitrile: Similar structure but with different substitution patterns.

    4-chloro-3-methylbut-2-enenitrile: Chlorine atom instead of bromine.

    3-methylbut-2-enenitrile: Lacks the halogen substitution.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs.

Properties

CAS No.

92089-37-7

Molecular Formula

C5H6BrN

Molecular Weight

160

Purity

95

Origin of Product

United States

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